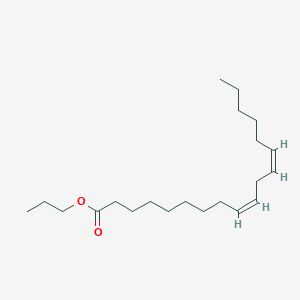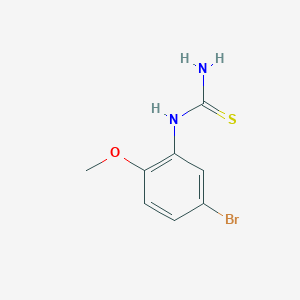
(5-Bromo-2-methoxy-phenyl)-thiourea
Descripción general
Descripción
The compound “(5-Bromo-2-methoxy-phenyl)-thiourea” is a derivative of thiourea, which is a molecule containing sulfur and nitrogen, and a bromo-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for “(5-Bromo-2-methoxy-phenyl)-thiourea” were not found, a related compound, tris(5-bromo-2-methoxyphenyl)antimony, was synthesized through the reaction of tris(5-bromo-2-methoxyphenyl)antimony with cyclopropanecarboxylic acid in the presence of hydrogen peroxide .Aplicaciones Científicas De Investigación
Synthesis of Thiazolo[4,5-b]pyridines
This compound plays a crucial role in the synthesis of thiazolo[4,5-b]pyridines . These are biologically relevant purine bioisosteres and have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Synthesis of 5-Bromo Derivatives of Indole Phytoalexins
“1-(5-Bromo-2-methoxyphenyl)thiourea” is used in the synthesis of 5-bromo derivatives of indole phytoalexins . These compounds have shown a wide range of biological activities, including antifungal, antibacterial, and antiprotozoal activity . They also have demonstrated anticancer and antiproliferative effects against human cancer cell lines .
Pharmacological Applications
The compound has been associated with a variety of pharmacological applications due to its role in the synthesis of thiazolo[4,5-b]pyridines . These derivatives have shown high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Anticancer Properties
As a precursor in the synthesis of 5-bromo derivatives of indole phytoalexins, this compound indirectly contributes to the anticancer properties of these derivatives . These compounds have shown anticancer and antiproliferative effects against human cancer cell lines .
Antimicrobial Properties
Thiazolo[4,5-b]pyridines, synthesized using “1-(5-Bromo-2-methoxyphenyl)thiourea”, have shown significant antimicrobial properties . This makes the compound indirectly useful in the development of new antimicrobial agents .
Antioxidant Properties
The compound, through its role in the synthesis of thiazolo[4,5-b]pyridines, contributes to the antioxidant properties of these derivatives . These properties make it potentially useful in the development of new antioxidant agents .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a wide range of receptors in biological systems .
Mode of Action
It’s worth noting that thiazole derivatives, which share structural similarities with this compound, have been found to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
For instance, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been reported to inhibit MMP-9 expression by regulating NF-κB and MAPKs signaling pathways .
Result of Action
Related compounds have been found to exhibit a broad spectrum of pharmacological activities .
Propiedades
IUPAC Name |
(5-bromo-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITGDWOEWYXUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
![N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3133166.png)
![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B3133169.png)
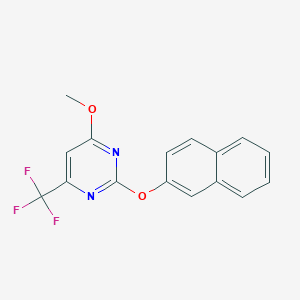

![(2-Fluoro-[1]naphthyl)-acetonitrile](/img/structure/B3133187.png)
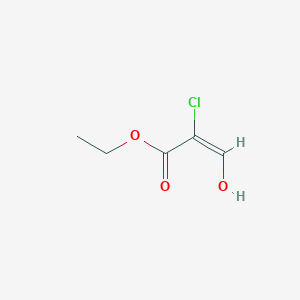

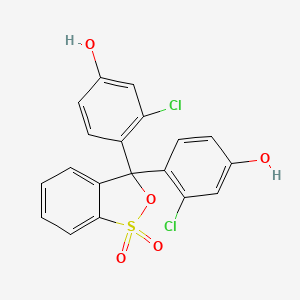
![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)

